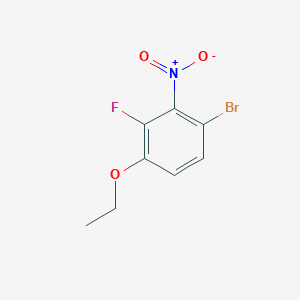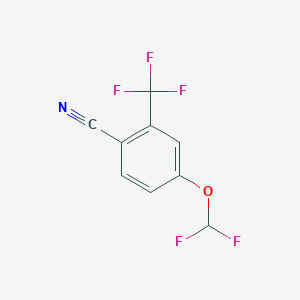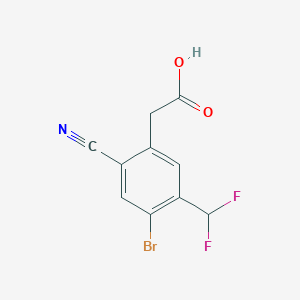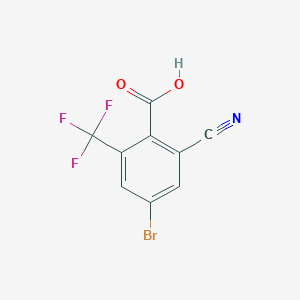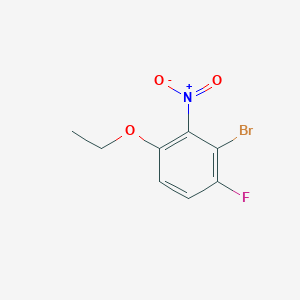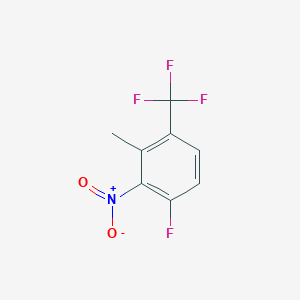
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene (FMTB) is a fluorinated nitroaromatic compound that is widely used in scientific research. FMTB is a synthetic compound with a wide range of applications in laboratory experiments. FMTB is a colorless, crystalline solid with a melting point of 122°C and a boiling point of 193°C. It is a highly stable compound with a high resistance to oxidation and hydrolysis. FMTB has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Organic Synthesis
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene: is a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions at the benzylic position, which can be exploited in the synthesis of complex organic molecules. For instance, the nitro group can undergo reduction to an amine, providing a functional handle for further transformations .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives can be used to design and synthesize new drug candidates. The trifluoromethyl group is particularly noteworthy as it can significantly alter the biological activity of a molecule. It’s often introduced into molecules to increase their metabolic stability and lipophilicity, which can improve drug efficacy .
Material Science
The presence of multiple fluorine atoms makes this compound a potential precursor for materials with unique properties. Fluorinated compounds are known for their thermal stability and resistance to solvents, which are desirable traits in materials science for creating advanced polymers and coatings .
Analytical Chemistry
In analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS), halogenated benzene derivatives like 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene can be used as standards or references due to their distinct mass spectral signatures. This aids in the identification and quantification of complex mixtures .
Agricultural Chemistry
The structural motifs present in 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene are often found in agrochemicals. Researchers can modify the compound to develop new pesticides or herbicides, leveraging the electron-withdrawing effects of the nitro and trifluoromethyl groups to enhance biological activity .
Photovoltaic Research
Compounds with nitro groups are explored for their potential use in photovoltaic devices due to their ability to act as electron acceptors. The incorporation of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene into organic photovoltaic cells could be investigated to improve charge separation and overall efficiency .
properties
IUPAC Name |
1-fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLOADBJLBCMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)


![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)


